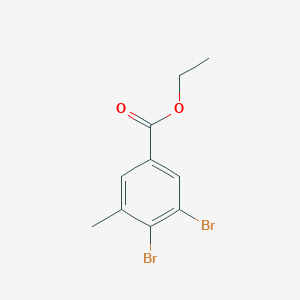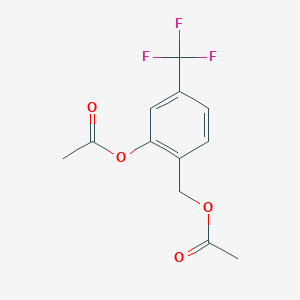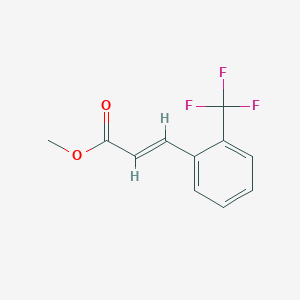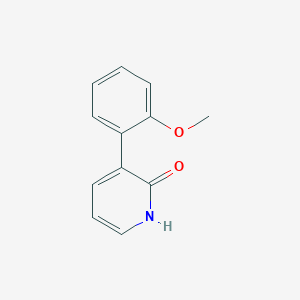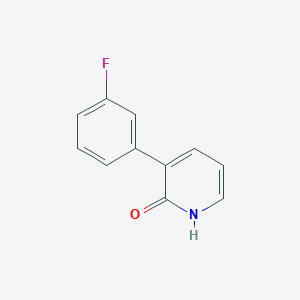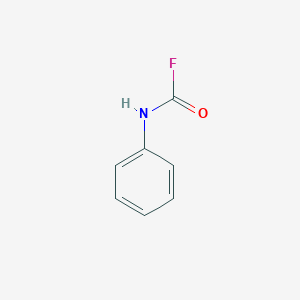
N-phenylcarbamoyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenylcarbamoyl fluoride is an organic compound with the chemical formula C7H6FNO It is a fluorinated derivative of carbamoyl compounds, characterized by the presence of a phenyl group attached to the carbamoyl fluoride moiety
準備方法
Synthetic Routes and Reaction Conditions
N-phenylcarbamoyl fluoride can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with hydrogen fluoride. This reaction typically requires controlled conditions to ensure the safe handling of hydrogen fluoride, which is highly corrosive and toxic .
Another method involves the anodic oxidation of oxamic acids in the presence of triethylamine trihydrofluoride (Et3N·3HF). This method is practical, scalable, and robust, allowing for the rapid synthesis of carbamoyl fluorides from readily available and stable precursors .
Industrial Production Methods
Industrial production of this compound often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or carbonyl difluoride. These methods require careful handling and specific reaction conditions to ensure safety and efficiency .
化学反応の分析
Types of Reactions
N-phenylcarbamoyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of the fluorine atom with a nucleophile, such as an amine or an alcohol.
Electrophilic fluorination: This reaction introduces a fluorine atom into the compound, enhancing its reactivity and stability.
Oxidation and reduction: These reactions can modify the oxidation state of the compound, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include silver fluoride, triethylamine trihydrofluoride, and various nucleophiles. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-phenylcarbamoyl amines, while electrophilic fluorination can produce highly fluorinated derivatives .
科学的研究の応用
N-phenylcarbamoyl fluoride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those requiring fluorinated moieties for enhanced stability and bioavailability.
Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, such as fluorinated polymers and coatings.
Biological Research: It is used in the study of enzyme inhibition and protein modification, providing insights into biochemical pathways and mechanisms.
作用機序
The mechanism of action of N-phenylcarbamoyl fluoride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can act as an inhibitor by forming covalent bonds with active sites, thereby blocking the enzyme’s activity. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic applications .
類似化合物との比較
Similar Compounds
Similar compounds to N-phenylcarbamoyl fluoride include:
N-phenylcarbamoyl chloride: A chlorinated derivative with similar reactivity but different handling requirements.
N-phenylcarbamoyl bromide: A brominated analogue with distinct chemical properties.
N-phenylcarbamoyl iodide: An iodinated compound with unique reactivity patterns.
Uniqueness
This compound is unique due to its fluorinated nature, which imparts enhanced stability and reactivity compared to its chlorinated, brominated, and iodinated counterparts. The presence of the fluorine atom also makes it more resistant to metabolic degradation, increasing its potential for pharmaceutical applications .
特性
IUPAC Name |
N-phenylcarbamoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-7(10)9-6-4-2-1-3-5-6/h1-5H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXAINSCQJRLEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50439705 |
Source


|
| Record name | N-phenylcarbamoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
458-91-3 |
Source


|
| Record name | N-phenylcarbamoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine](/img/structure/B6318410.png)
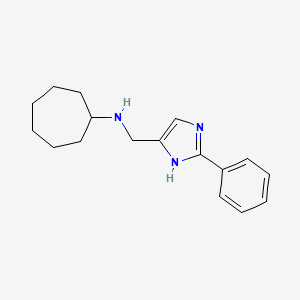
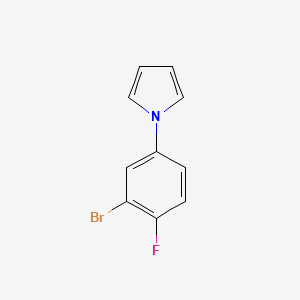
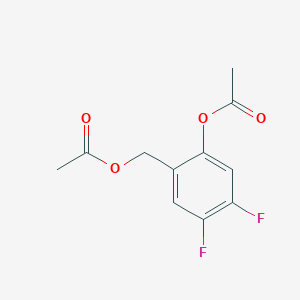
![3-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine](/img/structure/B6318443.png)
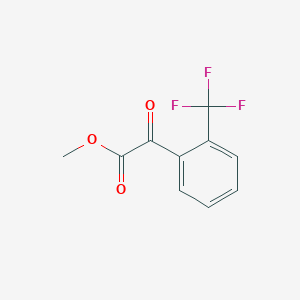
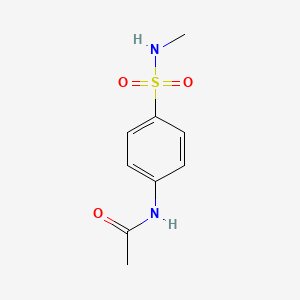
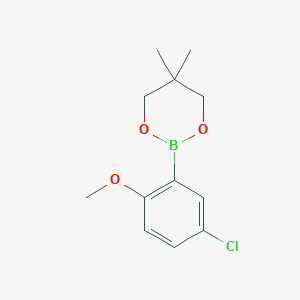
![2-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6318471.png)
